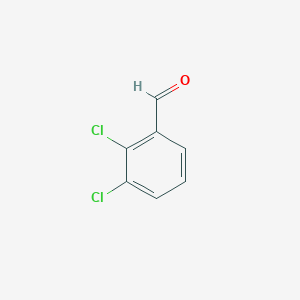

2,3-Dichlorobenzaldehyde

Overview

Description

2,3-Dichlorobenzaldehyde (2,3-DCB) is an aldehyde compound with the chemical formula C7H4Cl2O. It is a colorless solid with a faint odor and is insoluble in water. It is used in the synthesis of pharmaceuticals, dyes, and fragrances. It is also used as a reagent in organic synthesis. 2,3-DCB is an important intermediate in the synthesis of many organic compounds.

Scientific Research Applications

Synthesis and Industrial Applications

2,3-Dichlorobenzaldehyde plays a crucial role as a raw material in the pharmaceutical, pesticide, cosmetic, and dyestuff industries. Its importance is highlighted by increasing market demands both domestically and internationally. The synthesis techniques for this compound have been evolving to meet these demands (Han Zhi, 2002).

Role in Chemical Reactions

It serves as a key intermediate in various chemical reactions. For instance, 2-(2,4-Dichlorobenzylidene)-2,3-dihydroinden-1-one is prepared using this compound under solvent-free conditions, showcasing environmentally friendly and simple procedures (Zhuang Li-rong, 2010).

Analytical Chemistry

In analytical chemistry, methods have been established for the determination of dichlorobenzaldehyde isomers, like 2,4-dichlorobenzaldehyde, using high-performance liquid chromatography (HPLC), which are crucial for quality control in various industrial processes (Wu Ning-kun, 2005).

Thermodynamic Properties

The thermodynamic properties of dichlorobenzaldehyde compounds have been extensively studied. For example, the heat capacities of 2,4-dichlorobenzaldehyde were measured to determine its melting temperature and enthalpy of fusion, which are important parameters in material science and engineering (Shaoxu Wang et al., 2004).

Crystallography

Crystallographic studies have been conducted on dichlorobenzaldehyde isomers to understand their intermolecular interactions and structural properties. Such studies are pivotal in the field of material science and chemistry (K. Solanko, A. Bond, 2011).

Molecular Structure Analysis

Research on the molecular structure of dichlorobenzaldehyde variants, such as 2-chlorobenzaldehyde, using techniques like electron diffraction, has contributed significantly to the understanding of molecular conformations and structures (L. Schāfer, S. Samdal, K. Hedberg, 1976).

Agricultural Applications

This compound has been used in developing controlled-release polymeric formulations for agricultural applications. These developments are crucial for efficient and sustainable agricultural practices (E. Kenawy, 2001).

Safety and Hazards

Mechanism of Action

Target of Action

It has been used in the preparation of various compounds, suggesting that it may interact with a variety of molecular targets .

Mode of Action

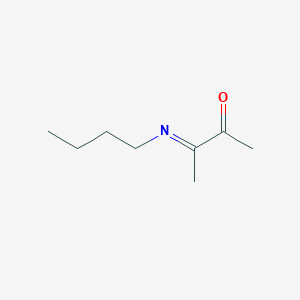

It has been used in the synthesis of compounds such as 4-(2,3-dichlorobenzylideneamino)-1,5-dimethyl-2-phenyl-1h-pyrazol-3(2h)-one and ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . These reactions suggest that 2,3-Dichlorobenzaldehyde may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function .

Pharmacokinetics

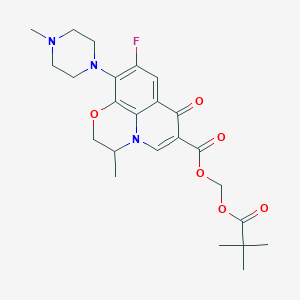

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . It is also suggested to be a CYP1A2 inhibitor . The compound’s lipophilicity (Log Po/w) is reported to be 1.77 (iLOGP) and 2.96 (XLOGP3) . These properties may impact the bioavailability of this compound.

Result of Action

It is known to cause skin burns, eye damage, and respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found to be toxic to aquatic algae and cyanobacteria . Furthermore, it is recommended to be stored in a dark place, sealed in dry, at room temperature , indicating that light, moisture, and temperature could affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

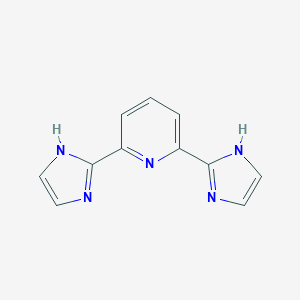

2,3-Dichlorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of Schiff bases and other organic compounds . It interacts with enzymes and proteins through its aldehyde functional group, which can form covalent bonds with amino groups in proteins. This interaction can lead to the formation of Schiff bases, which are important intermediates in various biochemical pathways . Additionally, this compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, particularly proteins and enzymes . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For instance, this compound can inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate access . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been shown to result in cumulative effects on cellular function, including increased oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects . For example, high doses of this compound can cause oxidative damage to tissues and organs, leading to inflammation and cell death . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and cellular changes occur .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its synthesis and degradation . The compound can be metabolized by enzymes such as aldehyde dehydrogenases, which convert it to its corresponding carboxylic acid . This metabolic conversion can affect the levels of metabolites and the overall metabolic flux within cells . Additionally, this compound can interact with cofactors such as NAD+ and NADH, influencing redox reactions and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other proteins involved in metabolic processes . This localization can influence the compound’s biochemical activity and its effects on cellular function .

properties

IUPAC Name |

2,3-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMLNAVBOAMOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064239 | |

| Record name | 2,3-Dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6334-18-5, 31155-09-6 | |

| Record name | 2,3-Dichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6334-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031155096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichlorobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6GN7Q4PCS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

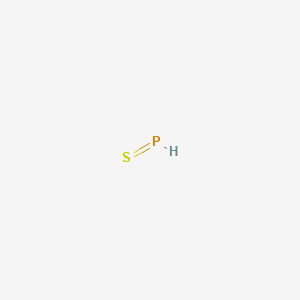

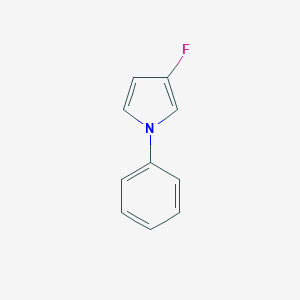

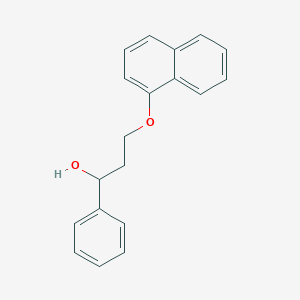

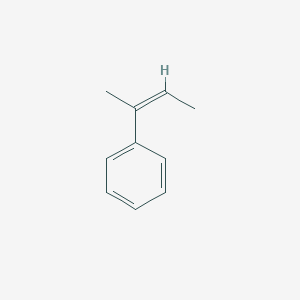

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(2Z)-2-[1-[(E)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B127627.png)

![2-Chloro-2-ethynylspiro[2.2]pentane](/img/structure/B127648.png)

![(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B127651.png)